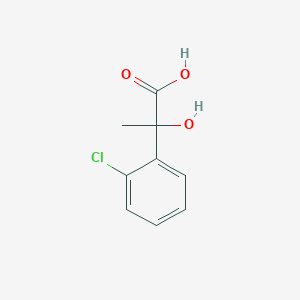
2-(2-Chlorophenyl)-2-hydroxypropionic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chlorophenyl)-2-hydroxypropionic acid is a chemical compound with distinct properties and reactions. It is part of a broader class of compounds known for their varied applications in chemistry and pharmacology.
Synthesis Analysis
The synthesis of related compounds involves multiple steps and careful control of reaction conditions. For instance, Lalezari and Lalezari (1989) synthesized a series of substituted phenoxyacetic acids, highlighting the complexity and variability in the synthesis of such compounds (Lalezari & Lalezari, 1989).
Molecular Structure Analysis
The molecular structure of chloro- and bromo-substituted hydroxyphenylpropionic acids has been investigated, as seen in the work of Larsen and Marthi (1997). They determined crystal structures at low temperatures, providing insights into the molecular arrangement of similar compounds (Larsen & Marthi, 1997).
Chemical Reactions and Properties
Chemical reactions of 2-hydroxypropionic acid derivatives can be quite complex. For example, Wakui et al. (2004) explored the palladium-catalyzed reaction of 2-hydroxy-2-methylpropiophenone with aryl bromides, leading to multiple arylation via C-C and C-H bond cleavages (Wakui et al., 2004).
Physical Properties Analysis
Research on the physical properties of halogen-substituted hydroxyphenylpropionic acids, such as studies by Larsen and Marthi (1995), provides valuable information on crystal structures and thermodynamic properties, which can be extrapolated to understand the physical characteristics of 2-(2-Chlorophenyl)-2-hydroxypropionic acid (Larsen & Marthi, 1995).
Chemical Properties Analysis
The chemical properties of similar compounds have been studied extensively. For instance, Kumar et al. (2013) discussed the biological production of 3-hydroxypropionic acid, which can offer insights into the chemical behavior and potential applications of 2-(2-Chlorophenyl)-2-hydroxypropionic acid (Kumar et al., 2013).
Safety And Hazards
The safety data sheet for “2-(2-Chlorophenyl)-2-hydroxypropionic acid” indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to use personal protective equipment when handling this compound .
Propiedades
IUPAC Name |
2-(2-chlorophenyl)-2-hydroxypropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-9(13,8(11)12)6-4-2-3-5-7(6)10/h2-5,13H,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEXPENITPLXFLY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1Cl)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenyl)-2-hydroxypropionic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

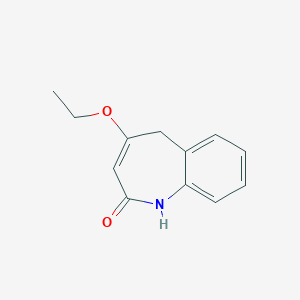
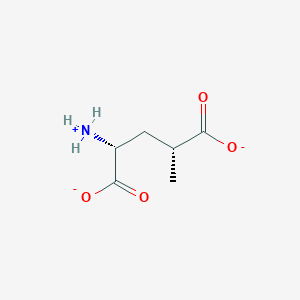
![(1R,4R)-2-(3-Methyl-1,2,4-oxadiazol-5-YL)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B62175.png)
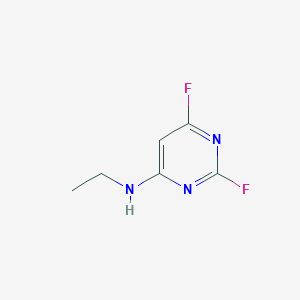
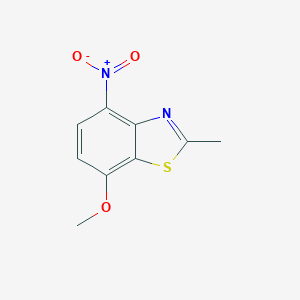
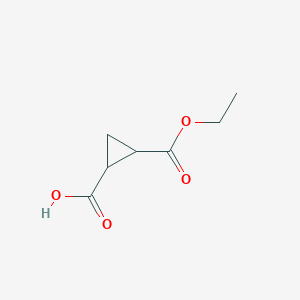
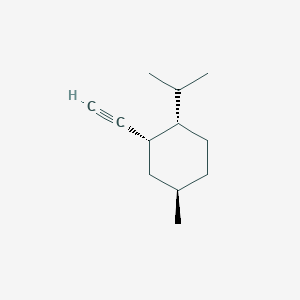
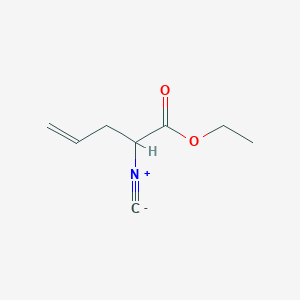
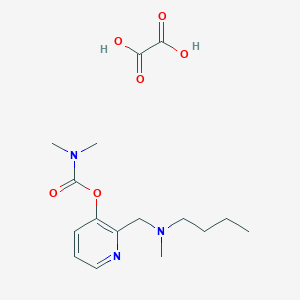
![6,7-Dihydro-1H-pyrrolo[2,3-d]pyrimidin-2(5H)-one](/img/structure/B62185.png)
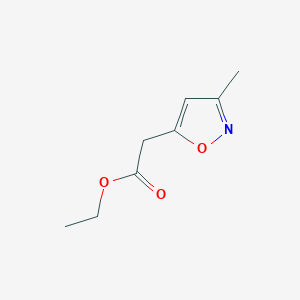
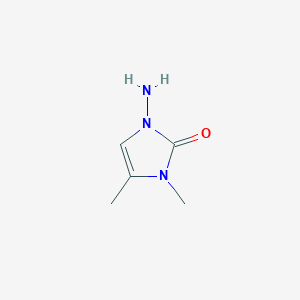
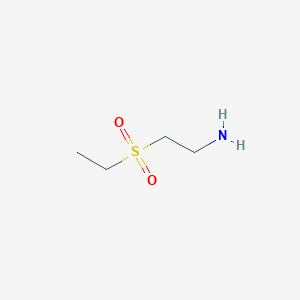
![N-[3-(3-aminopropoxy)phenyl]acetamide](/img/structure/B62198.png)